Tyrphostin 23

Content Navigation

EGFR signaling studies require a well-characterized, moderate-potency inhibitor for baseline effects without nonspecific toxicity. Tyrphostin 23 (AG 126), a cell-permeable substrate-competitive EGFR PTK inhibitor (IC50 ~35 μM), ensures reproducible dose-response studies. • High DMSO solubility (50 mg/mL) simplifies stock preparation, minimizing solvent artifacts in HTS. • Substrate-competitive binding validates kinase inhibition specificity, complementing ATP-competitive probes in secondary assays. Procure for consistent, documented results.

CAS Number

Product Name

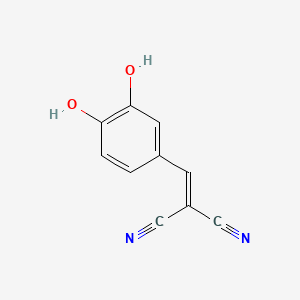

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Tyrphostin 23 (also known as AG 126 or RG-50810) is a well-characterized, cell-permeable inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase (PTK) from the benzylidene malononitrile class. It functions by associating with the substrate-binding subsite of the PTK domain, rather than the more common ATP-binding site. In cellular assays, it is benchmarked by its ability to inhibit EGF-dependent cell proliferation with a reported IC50 value of approximately 35 μM. A key handling characteristic is its high solubility in dimethyl sulfoxide (DMSO), a common laboratory solvent, which simplifies the preparation of high-concentration stock solutions.

Research Fit

References

- [1] Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of medicinal chemistry, 32(10), 2344–2352.

- [3] Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual review of biochemistry, 75, 93–109.

- [4] Buchsbaum, D. J., Bonner, J. A., & Grizzle, W. E. (1996). Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors. The Journal of surgical research, 60(1), 35-41.

While many compounds are classified as tyrosine kinase inhibitors, they are not functionally interchangeable. Even closely related tyrphostin analogs exhibit significant differences in potency; for instance, in pancreatic cancer cell lines, Tyrphostin AG17 was found to be a more potent inhibitor of EGF-stimulated DNA synthesis than Tyrphostin 23. Furthermore, the biological effects of Tyrphostin 23 are not limited to EGFR kinase inhibition, as it also impacts downstream signaling components like the p42 mitogen-activated protein kinase (MAPK). This distinct activity profile means that substituting Tyrphostin 23 with a different analog or a mechanistically dissimilar ATP-competitive inhibitor would alter experimental outcomes. Procuring this specific compound is therefore a deliberate choice for its documented potency level and established cellular effects, ensuring reproducibility and precise targeting within its known parameters.

Substitution Risk

Kinase Selectivity Fingerprint

EGFR-selective inhibitors (e.g., AG-1478) lack PDGFR co-inhibition; pan-kinase inhibitors (e.g., genistein) lack MAPK isoform selectivity. Replacing Tyrphostin 23 may shift pathway-response profiles.

Metabolic Off-target Effects

Glycolytic stimulation in astrocytes is unique to Tyrphostin 23 among close analogs. Tyrphostin 25 does not replicate this effect and may alter metabolic endpoint interpretation.

Mitochondrial Uncoupling

Reported uncoupler activity and synthetic lethality with LKB1 deficiency are not conserved across tyrphostin analogs. Uncontrolled off-target effects may confound kinase-focused experiments.

References

- [1] Buchsbaum, D. J., Bonner, J. A., & Grizzle, W. E. (1996). Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors. The Journal of surgical research, 60(1), 35-41.

- [2] Rice, D. C., Uribe, J. M., Heerema, N., & Abonour, R. (1997). The tyrphostin AG126 blocks lipopolysaccharide-induced septic shock in mice via inhibition of tyrosine phosphorylation of p42 mitogen-activated protein kinase. The Journal of infectious diseases, 176(4), 1013–1022.

High DMSO Solubility

Tyrphostin 23 demonstrates high solubility in dimethyl sulfoxide (DMSO), a standard solvent for in vitro biological assays. Technical datasheets report a solubility of 50 mg/mL in DMSO. This compares favorably to other tyrphostin-class inhibitors, such as Tyrphostin AG-1024, which is reported to have a solubility of approximately 16 mg/mL in the same solvent.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | 50 mg/mL |

| Comparator Or Baseline | Tyrphostin AG-1024: ~16 mg/mL |

| Quantified Difference | >3-fold higher solubility |

| Conditions | Standard laboratory conditions, dissolution in DMSO. |

Higher solubility simplifies the preparation of concentrated stock solutions, minimizing solvent-induced artifacts in cellular assays and facilitating robust, reproducible experimental setups.

EGFR-Dependent Proliferation Potency

Tyrphostin 23 serves as a well-documented, moderately potent inhibitor for cell-based assays. It inhibits EGF-dependent cell proliferation with an IC50 of 35 µM. In direct comparative studies using pancreatic cancer cells, it was shown to be less potent than its analog, Tyrphostin AG17 (Tyrphostin 47). This positions Tyrphostin 23 not as the most potent inhibitor, but as a reliable standard with a defined, non-saturating potency.

| Evidence Dimension | Inhibition of EGF-stimulated DNA synthesis |

| Target Compound Data | Inhibitory, IC50 of 35 µM in other cell proliferation models |

| Comparator Or Baseline | Tyrphostin AG17: Qualitatively more potent in the same assay |

| Quantified Difference | Tyrphostin 23 is less potent than AG17 |

| Conditions | EGF and serum-stimulated DNA synthesis in MiaPaCa-2, Panc-1, and CAV human pancreatic cancer cell lines. |

Selecting this compound provides a calibrated tool for establishing baseline EGFR inhibition or for use in sensitive cell models where the higher potency of an analog could lead to off-target effects or toxicity.

Substrate-Competitive Inhibition Mode

Tyrphostin 23 is described as associating with the substrate subsite of the protein tyrosine kinase domain. This substrate-competitive mechanism differentiates it from the majority of clinically-focused tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib), which are designed to be ATP-competitive. This provides an alternative method for modulating kinase activity that does not target the highly conserved ATP-binding pocket.

| Evidence Dimension | Mechanism of Kinase Inhibition |

| Target Compound Data | Substrate-competitive |

| Comparator Or Baseline | Most modern TKIs (e.g., Gefitinib, Erlotinib): ATP-competitive |

| Quantified Difference | Differentiation in binding site (Substrate vs. ATP pocket) |

| Conditions | Enzymatic action of protein tyrosine kinases. |

Using a substrate-competitive inhibitor is critical for validating findings from ATP-competitive drugs and for probing the function of the kinase's substrate recognition domain, ensuring experimental conclusions are not an artifact of a single inhibitory mechanism.

Baseline EGFR Signaling Inhibition

For researchers seeking to confirm the role of EGFR signaling in a specific cellular process (e.g., proliferation, migration), Tyrphostin 23's well-documented, moderate potency makes it an ideal tool for establishing a baseline level of inhibition without the confounding toxicity of more potent analogs.

Cross-Validation for ATP-Competitive Findings

When a biological effect is identified using a modern ATP-competitive inhibitor, Tyrphostin 23 is the appropriate choice for a secondary validation experiment. Its distinct, substrate-competitive mechanism helps confirm that the observed effect is due to the inhibition of kinase activity itself, not an artifact of a specific binding mode.

High-Solubility DMSO Stock Solutions

In high-throughput screening (HTS) or complex dose-response studies, the high solubility of Tyrphostin 23 in DMSO (50 mg/mL) is a critical advantage. It allows for the creation of highly concentrated stocks, minimizing the final percentage of solvent in the assay and reducing the risk of compound precipitation during serial dilutions.

Application Fit Matrix

References

- [1] Buchsbaum, D. J., Bonner, J. A., & Grizzle, W. E. (1996). Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors. The Journal of surgical research, 60(1), 35-41.

- [2] Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual review of biochemistry, 75, 93–109.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

Pictograms

Health Hazard

Other CAS

Wikipedia

2: Banbury DN, Oakley JD, Sessions RB, Banting G. Tyrphostin A23 inhibits

3: Ogura T, Imanishi S, Shibamoto T. Activation of background membrane

Explore Compound Types